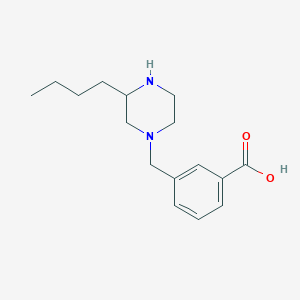

1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine

Description

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

3-[(3-butylpiperazin-1-yl)methyl]benzoic acid |

InChI |

InChI=1S/C16H24N2O2/c1-2-3-7-15-12-18(9-8-17-15)11-13-5-4-6-14(10-13)16(19)20/h4-6,10,15,17H,2-3,7-9,11-12H2,1H3,(H,19,20) |

InChI Key |

NHMMOOKMTDQMSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CN(CCN1)CC2=CC(=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine typically involves the reaction of 3-carboxybenzyl chloride with 3-n-butyl piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine can undergo various chemical reactions, including:

Oxidation: The carboxyphenyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine exhibits promising anticancer properties. A study demonstrated that this compound effectively inhibited the growth of hepatocellular carcinoma (HCC) cell lines, inducing apoptosis through caspase activation. The results suggest its potential as a chemotherapeutic agent against liver cancer.

Anti-inflammatory Effects

In vivo studies have shown that this compound can significantly reduce inflammation in models of inflammatory bowel disease (IBD). Mice treated with this compound exhibited improved colon length and reduced histological damage compared to control groups, indicating its efficacy in mitigating inflammation-related damage in gastrointestinal tissues.

Study on Hepatocellular Carcinoma

A detailed investigation into the effects of this compound on HCC cell lines revealed significant reductions in cell viability and induction of apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, demonstrating that treatment with the compound led to a marked increase in sub-G1 phase cells, indicative of apoptosis.

In Vivo Anti-inflammatory Study

Another study focused on the anti-inflammatory properties of this compound in an IBD model. Mice treated with this compound showed improved colon length and reduced histological damage compared to control groups, highlighting its potential therapeutic benefits for gastrointestinal disorders.

Mechanism of Action

The mechanism of action of 1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyphenyl group can form hydrogen bonds and other interactions with the active sites of these targets, leading to changes in their activity. The piperazine ring can also interact with hydrophobic pockets in the target molecules, further influencing their function.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:

Key Observations :

- Polar Groups (e.g., -COOH) : The target compound’s 3-carboxyphenyl group may improve water solubility and protein binding via hydrogen bonds, similar to how methoxy groups in compound 7 enhance receptor affinity .

- Electron-Withdrawing Groups (e.g., CF₃) : Unlike TFMPP’s CF₃ group, the target’s -COOH is electron-withdrawing but less likely to enhance CNS penetration, suggesting different therapeutic applications .

Metabolic Stability and Toxicity

- Metabolism : Meclozine (), a benzhydrylpiperazine, undergoes extensive hepatic metabolism, including oxidation and glucuronidation. The target’s carboxyphenyl group may facilitate renal excretion, reducing toxicity risks .

- CNS Penetration : Compounds like TFMPP () with trifluoromethyl groups exhibit high blood-brain barrier penetration, whereas the target’s polar -COOH group likely limits CNS activity, making it safer for peripheral applications .

Biological Activity

1-(3-Carboxyphenyl methyl)-3-n-butyl piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Formula

- C : 15

- H : 20

- N : 2

- O : 2

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 248.33 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents, limited solubility in water |

This compound has been shown to interact with various biological targets, particularly receptors and enzymes. Its activity is primarily attributed to:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter systems.

- Enzyme Inhibition : It has potential inhibitory effects on certain enzymes involved in metabolic pathways, which can lead to therapeutic benefits in various disease models.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer)

- IC50 Values : The compound exhibited IC50 values in the range of 10-20 µM, indicating promising anticancer activity.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease.

Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at concentrations above 64 µg/mL. The study concluded that the compound could be a candidate for further development as an antimicrobial agent.

Study 2: Anticancer Activity

A series of experiments assessed the anticancer properties of the compound on MCF-7 and HCT116 cell lines. The results showed that treatment with the compound led to increased apoptosis rates compared to untreated controls, with flow cytometry confirming significant cell death at concentrations around 15 µM.

Study 3: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a notable decrease in reactive oxygen species (ROS) levels and improved cell viability. This suggests its potential application in neuroprotective therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.